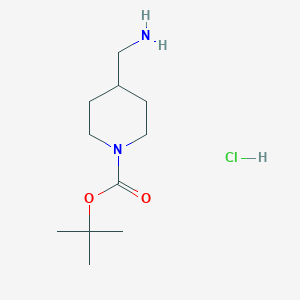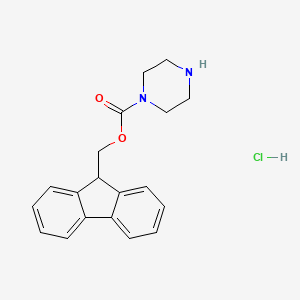
2-溴-3-(4-正丁基苯基)-1-丙烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(4-n-butylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound features a bromine atom attached to the second carbon of a propene chain, with a 4-n-butylphenyl group attached to the third carbon. The presence of both the bromine atom and the butylphenyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industrial applications.
科学研究应用
2-Bromo-3-(4-n-butylphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Researchers investigate its potential as a building block for drug candidates, particularly those targeting cancer or inflammatory diseases.
Chemical Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids, to understand their function and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-n-butylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-n-butylphenyl)-1-propene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another synthetic route involves the use of a Grignard reagent. In this method, 4-n-butylphenylmagnesium bromide is reacted with propargyl bromide in the presence of a suitable catalyst, such as copper(I) iodide (CuI), to yield 2-Bromo-3-(4-n-butylphenyl)-1-propene.
Industrial Production Methods
Industrial production of 2-Bromo-3-(4-n-butylphenyl)-1-propene typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product separation ensures efficient production and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
2-Bromo-3-(4-n-butylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in solvents like dichloromethane (CH₂Cl₂) or acetic acid (CH₃COOH).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) or osmium tetroxide (OsO₄) in tert-butyl alcohol (t-BuOH).
Major Products Formed
Substitution: 3-(4-n-butylphenyl)-1-propanol or 3-(4-n-butylphenyl)-1-propylamine.
Addition: 2,3-Dibromo-3-(4-n-butylphenyl)propane or 3-(4-n-butylphenyl)-2-bromopropane.
Oxidation: 2,3-Epoxy-3-(4-n-butylphenyl)propane or 2,3-Dihydroxy-3-(4-n-butylphenyl)propane.
作用机制
The mechanism of action of 2-Bromo-3-(4-n-butylphenyl)-1-propene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic addition reactions, the double bond in the propene chain reacts with an electrophile, resulting in the formation of a new carbon-electrophile bond.
At the molecular level, the compound can interact with various targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and pathways.
相似化合物的比较
2-Bromo-3-(4-n-butylphenyl)-1-propene can be compared with other similar compounds, such as:
2-Bromo-3-phenyl-1-propene: Lacks the butyl group, resulting in different physical and chemical properties.
2-Bromo-3-(4-methylphenyl)-1-propene: Contains a methyl group instead of a butyl group, affecting its reactivity and applications.
2-Chloro-3-(4-n-butylphenyl)-1-propene: Substitutes chlorine for bromine, leading to variations in reactivity and reaction conditions.
The uniqueness of 2-Bromo-3-(4-n-butylphenyl)-1-propene lies in the presence of both the bromine atom and the butylphenyl group, which confer specific reactivity and properties that are valuable in various research and industrial contexts.
属性
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-butylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKUMVJMABVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)













